molecular formula C26H35N3O5 B367948 1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine CAS No. 431926-40-8

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine

Cat. No.: B367948
CAS No.: 431926-40-8
M. Wt: 469.6g/mol
InChI Key: PBJPPCLJEPSNLS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the methoxyphenyl and trimethoxybenzoyl groups through various coupling reactions. Common reagents used in these steps include:

    Piperazine: The core structure.

    2-Methoxyphenyl halide:

    3,4,5-Trimethoxybenzoyl chloride:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler analog with similar pharmacological properties.

    4-[1-(3,4,5-Trimethoxybenzoyl)-4-piperidinyl]piperazine: Another analog with different substitution patterns.

Uniqueness

1-(2-methoxyphenyl)-4-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

431926-40-8

Molecular Formula

C26H35N3O5

Molecular Weight

469.6g/mol

IUPAC Name

[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C26H35N3O5/c1-31-22-8-6-5-7-21(22)28-15-13-27(14-16-28)20-9-11-29(12-10-20)26(30)19-17-23(32-2)25(34-4)24(18-19)33-3/h5-8,17-18,20H,9-16H2,1-4H3

InChI Key

PBJPPCLJEPSNLS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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